1-(L-Alanyl)piperidine-4-carbonitrile
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Overview
Description
1-(L-Alanyl)piperidine-4-carbonitrile is an organic compound that features a piperidine ring substituted with an L-alanyl group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(L-Alanyl)piperidine-4-carbonitrile typically involves the reaction of piperidine-4-carbonitrile with L-alanine under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can vary, but common methods include:
Amidation reactions: Using coupling agents like EDCI or DCC to form the amide bond between L-alanine and piperidine-4-carbonitrile.
Hydroamination: Employing catalysts such as Rh(COD)(DPPB)BF4 to promote the addition of the amino group to the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1-(L-Alanyl)piperidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of the piperidine ring to a piperidone derivative using oxidizing agents like potassium permanganate.
Reduction: Reduction of the carbonitrile group to an amine using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the piperidine ring, facilitated by reagents like sodium hydride.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Rhodium complexes, palladium catalysts.
Major Products Formed
Oxidation: Piperidone derivatives.
Reduction: Piperidine-4-amine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(L-Alanyl)piperidine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(L-Alanyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine-4-carbonitrile: A simpler analog without the L-alanyl group.
1-(4-Methoxyphenyl)piperazine: A related compound with different substituents on the piperidine ring.
N-Boc-piperidine-4-carbonitrile: A protected form of piperidine-4-carbonitrile used in organic synthesis.
Uniqueness
1-(L-Alanyl)piperidine-4-carbonitrile is unique due to the presence of both the L-alanyl and carbonitrile groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in simpler analogs.
Properties
Molecular Formula |
C9H15N3O |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
1-[(2S)-2-aminopropanoyl]piperidine-4-carbonitrile |
InChI |
InChI=1S/C9H15N3O/c1-7(11)9(13)12-4-2-8(6-10)3-5-12/h7-8H,2-5,11H2,1H3/t7-/m0/s1 |
InChI Key |
PKBOOIHWENFCBQ-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC(CC1)C#N)N |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)C#N)N |
Origin of Product |
United States |
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